2',7-Dihydroxy-5,8-dimethoxyflavanone 2',7-Dihydroxy-5,8-dimethoxyflavanone 2',7-Dihydroxy-5,8-dimethoxyflavanone is a natural product found in Scutellaria barbata with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC19765096
InChI: InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3/t13-/m0/s1
SMILES:
Molecular Formula: C17H16O6
Molecular Weight: 316.30 g/mol

2',7-Dihydroxy-5,8-dimethoxyflavanone

CAS No.:

Cat. No.: VC19765096

Molecular Formula: C17H16O6

Molecular Weight: 316.30 g/mol

* For research use only. Not for human or veterinary use.

2',7-Dihydroxy-5,8-dimethoxyflavanone -

Specification

Molecular Formula C17H16O6
Molecular Weight 316.30 g/mol
IUPAC Name (2S)-7-hydroxy-2-(2-hydroxyphenyl)-5,8-dimethoxy-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C17H16O6/c1-21-14-8-12(20)16(22-2)17-15(14)11(19)7-13(23-17)9-5-3-4-6-10(9)18/h3-6,8,13,18,20H,7H2,1-2H3/t13-/m0/s1
Standard InChI Key SJYKCNDMHBDJEC-ZDUSSCGKSA-N
Isomeric SMILES COC1=C2C(=O)C[C@H](OC2=C(C(=C1)O)OC)C3=CC=CC=C3O
Canonical SMILES COC1=C2C(=O)CC(OC2=C(C(=C1)O)OC)C3=CC=CC=C3O

Introduction

Structural Characteristics and Spectroscopic Identification

Molecular Architecture

2',7-Dihydroxy-5,8-dimethoxyflavanone belongs to the flavanone subclass of flavonoids, characterized by a 15-carbon skeleton arranged in three rings: two aromatic rings (A and B) and a heterocyclic ring (C). The compound’s structure features:

  • Hydroxyl groups at C-2' (B-ring) and C-7 (A-ring)

  • Methoxy groups at C-5 and C-8 (A-ring)

  • A chiral center at C-2 (SS-configuration)

The stereochemistry was determined via CD spectroscopy, which revealed a positive Cotton effect at 330 nm and a negative effect at 285 nm, consistent with 2(SS)-flavanones .

Spectroscopic Data

Key spectroscopic findings include:

Table 1: NMR Data for 2',7-Dihydroxy-5,8-dimethoxyflavanone (DMSO-d6d_6)

Position1H^1\text{H}-NMR (δ, ppm)13C^{13}\text{C}-NMR (δ, ppm)
C-25.61 (dd, J=2.8,12.8HzJ = 2.8, 12.8 \, \text{Hz})79.2
C-32.58 (dd, J=2.8,16.4HzJ = 2.8, 16.4 \, \text{Hz}), 2.92 (dd, J=12.8,16.4HzJ = 12.8, 16.4 \, \text{Hz})43.5
C-4-188.5 (carbonyl)
C-5-157.3
C-66.13 (s)93.3
C-7-157.1
C-8-129.2
C-2'-154.4
OCH3_3-53.69 (s)56.1
OCH3_3-83.62 (s)56.3

The 1H^1\text{H}-NMR spectrum confirms the flavanone backbone through signals for the C-2 and C-3 protons, while HMBC correlations validate the positions of hydroxyl and methoxy groups .

Natural Occurrence and Isolation

Source: Scutellaria barbata

2',7-Dihydroxy-5,8-dimethoxyflavanone was first isolated from the ethanol extract of Scutellaria barbata, a plant used in traditional medicine for its anti-inflammatory and anticancer properties . The compound was purified via column chromatography and HPLC-DAD, yielding >95% purity .

Co-Isolated Compounds

Seven known compounds accompanied its isolation, including apigenin 5-O-β-D-glucopyranoside and 4'-hydroxywogonin, suggesting shared biosynthetic pathways with other flavonoids .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar organic solvents (DMSO, acetone) and chlorinated solvents (chloroform, dichloromethane) . It requires storage at -20°C to maintain stability .

Analytical Specifications

  • Purity: >95% (HPLC-DAD)

  • HRMS: [M + H]+ at m/z 317.1024 (calc. 317.1025)

  • Optical Rotation: [α] = -19.1 (c 0.021, MeOH)

Future Directions

  • Biological Screening: Prioritize assays for antimicrobial, anticancer, and neuroprotective effects.

  • Synthetic Studies: Develop enantioselective synthesis to enable large-scale production.

  • Structure-Activity Relationships: Modify substituents to optimize pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator